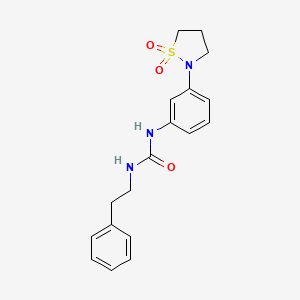

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea

Description

Properties

IUPAC Name |

1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c22-18(19-11-10-15-6-2-1-3-7-15)20-16-8-4-9-17(14-16)21-12-5-13-25(21,23)24/h1-4,6-9,14H,5,10-13H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLAZSMWZGMTSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea typically involves the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with phenethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The choice of reagents, solvents, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenylurea derivatives, while reduction can produce reduced phenylurea compounds. Substitution reactions can lead to a variety of substituted phenylurea products.

Scientific Research Applications

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The target compound’s sulfonated isothiazolidine distinguishes it from other urea derivatives with azetidinone (β-lactam) or isoindolinone cores .

Comparison :

- The target compound may require sulfonation and regioselective coupling steps, similar to the multi-step synthesis of azetidinone derivatives .

- Yields for isoindolin-based ureas are higher (68–85%) due to optimized coupling protocols , suggesting room for improvement in the target’s synthesis.

Physicochemical Properties

Data from analogs provide indirect insights:

Notes:

- The target’s sulfone group may reduce solubility in apolar solvents compared to non-sulfonated analogs.

- Aromatic proton shifts in the target (~7.3–8.1 ppm) align with isoindolin-based ureas , but deshielding due to sulfonation could broaden peaks.

Biological Activity

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea is a synthetic organic compound belonging to the class of phenylureas. Its unique structure, characterized by a phenyl group attached to a urea moiety and a dioxidoisothiazolidin-2-yl substituent, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It is believed to modulate enzyme activity and receptor interactions, which can lead to various therapeutic effects. The exact mechanisms are still under investigation, but initial studies suggest that it may inhibit certain enzymes involved in metabolic pathways relevant to disease processes.

Biological Activity Overview

Research indicates that 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies have shown that this compound may possess antimicrobial activities against various pathogens.

- Anticancer Potential : Investigations into its anticancer properties have revealed that it may inhibit cell proliferation in certain cancer cell lines, suggesting potential as an anticancer agent.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes related to cancer metabolism and inflammation.

Research Findings

A variety of studies have explored the biological effects of this compound:

- Antimicrobial Activity : A study published in 2024 evaluated the antimicrobial efficacy of several phenylureas, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at certain concentrations.

- Anticancer Studies : In vitro assays conducted on HeLa cells demonstrated that 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea reduced cell viability significantly with an IC50 value in the micromolar range. This suggests its potential as a lead compound for further development in cancer therapeutics .

- Enzyme Interaction Studies : Molecular docking studies have suggested that this compound interacts with key enzymes involved in cancer metabolism, such as indoleamine 2,3-dioxygenase (IDO), which plays a role in tumor immune escape mechanisms. The binding affinity was comparable to known inhibitors, indicating a promising avenue for further research .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea was tested against Staphylococcus aureus and Escherichia coli. The compound showed a dose-dependent inhibition pattern, with minimum inhibitory concentrations (MICs) determined at 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted on various cancer cell lines including breast (MCF7) and lung (A549) cancer cells. The results indicated that treatment with this compound led to a significant decrease in cell proliferation rates compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea, and what reaction conditions are typically employed?

Methodological Answer: The compound is synthesized via nucleophilic addition of isothiazolidine derivatives with phenylisocyanate intermediates. A common approach involves coupling 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with phenethyl isocyanate in an inert solvent (e.g., dichloromethane or tetrahydrofuran) under reflux. Triethylamine is often added to neutralize HCl byproducts. Post-synthesis purification typically employs column chromatography or recrystallization, with structural confirmation via -NMR, -NMR, and LC-MS .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

Methodological Answer: Key techniques include:

- -NMR : Look for urea NH protons (δ 8.5–9.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) to confirm substitution patterns.

- IR Spectroscopy : Urea carbonyl stretching (1640–1680 cm) and sulfone S=O vibrations (1150–1350 cm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) to confirm molecular formula .

Q. What preliminary in vitro assays are recommended to assess the biological activity of this compound, and what controls are essential for validating results?

Methodological Answer:

- Kinase Inhibition Assays : Screen against kinases (e.g., PI3K, EGFR) using fluorescence-based ADP-Glo™ assays.

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control.

- Controls : Include vehicle (DMSO), blank (no compound), and reference inhibitors (e.g., staurosporine) to rule out nonspecific effects .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling reactions from milligram to gram quantities, and what parameters require systematic evaluation?

Methodological Answer:

- Parameter Screening : Optimize solvent polarity (e.g., switch from THF to acetonitrile for better solubility), stoichiometry (1.2:1 amine:isocyanate ratio), and reaction time (monitor via TLC).

- Purification Challenges : Scale-up column chromatography may require gradient elution (hexane:ethyl acetate 3:1 to 1:1) to separate urea byproducts .

Q. What strategies are effective in resolving contradictory data between computational predictions (e.g., molecular docking) and experimental results (e.g., IC50_{50}50 values) for this compound's target engagement?

Methodological Answer:

Q. How should researchers design structure-activity relationship (SAR) studies to elucidate the contribution of the 1,1-dioxidoisothiazolidin-2-yl moiety to pharmacological activity?

Methodological Answer:

- Analog Synthesis : Replace the sulfone group with sulfonamide or carbonyl derivatives.

- Activity Profiling : Test analogs against kinase panels and correlate substituent electronegativity with IC trends.

- Computational Modeling : Perform DFT calculations to assess sulfone group polarization and hydrogen-bonding capacity .

Q. What methodologies address poor aqueous solubility of this compound in preclinical testing while maintaining structural stability?

Methodological Answer:

Q. What advanced analytical techniques are required to distinguish between isomeric byproducts formed during the synthesis of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.